[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride
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Description
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4 and its molecular weight is 213.11 g/mol. The purity is usually 95%.
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Biological Activity
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₅H₁₂Cl₂N₄
- Molecular Weight : 189.09 g/mol
- CAS Number : 1195596-30-5
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Triazole derivatives often act as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes involved in drug metabolism and biosynthesis of sterols.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi by disrupting cell wall synthesis and inhibiting nucleic acid synthesis.
- Anticancer Properties : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial effectiveness of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 8 |
Anticancer Activity
Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
A549 (Lung Cancer) | 12.34 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.20 | Disruption of mitochondrial function |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment led to increased levels of active caspase-3 and PARP cleavage, indicating apoptosis induction.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a substantial reduction in bacterial load in treated cultures compared to controls. The study concluded that the compound's mechanism involves disruption of bacterial cell membrane integrity.
Properties
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-6(3-7)8-4-9-10;;/h4-5H,3,7H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQNRBLWQQRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.